molecular formula C9H14Cl2N2O B1344636 3-(pyrrolidin-3-yloxy)pyridine dihydrochloride CAS No. 310880-83-2

3-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B1344636
CAS No.: 310880-83-2
M. Wt: 237.12 g/mol
InChI Key: XSMRBFRKYHCOKP-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with a pyrrolidin-3-yloxy group and two hydrochloride counterions. Its molecular formula is C₉H₁₄Cl₂N₂O (or C₁₀H₁₆Cl₂N₂O depending on structural isomerism; see ). This compound is frequently utilized as a versatile intermediate in medicinal chemistry and agrochemical research due to its ability to act as a scaffold for functionalization. The pyrrolidine moiety enhances solubility and bioavailability, while the pyridine ring provides a platform for further derivatization.

Key properties include:

  • Molecular weight: 251.15–265.18 g/mol (varies with substituents).
  • Purity: Typically ≥95% in commercial samples.
  • Applications: Intermediate for IL-1β inhibitors, pesticides, and receptor-targeted small molecules.

Properties

IUPAC Name

3-pyrrolidin-3-yloxypyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-4-1)12-9-3-5-11-7-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMRBFRKYHCOKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629386
Record name 3-[(Pyrrolidin-3-yl)oxy]pyridine--hydrogen chloride (1/2)
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Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

310880-83-2, 1185083-43-5
Record name 3-[(Pyrrolidin-3-yl)oxy]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(pyrrolidin-3-yloxy)pyridine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrrolidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions. One common method involves the use of pyridine-3-ol and pyrrolidine in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

3-(pyrrolidin-3-yloxy)pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine-substituted pyridine .

Scientific Research Applications

3-(pyrrolidin-3-yloxy)pyridine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(pyrrolidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Pyridine substitution (positions 2, 3, or 5) and stereochemistry (e.g., R-configuration in ) significantly influence biological activity.
  • Functional Groups : Ethyl or methyl groups enhance lipophilicity, while nitro groups introduce electron-withdrawing effects.
  • Counterions: Dihydrochloride salts improve aqueous solubility compared to monohydrochlorides.

Key Differences :

  • Pesticide Intermediates : Compounds like 3-(3-chloro-1H-pyrazol-1-yl)pyridine () prioritize halogenated substituents for pesticidal activity.
  • Pharmaceutical Use : Chiral analogs (e.g., ) are preferred for selective receptor binding.

Research Findings and Trends

  • Biological Activity : 3-(Pyrrolidin-3-yloxy)pyridine derivatives show promise in modulating IL-1β (), with ethyl-substituted analogs demonstrating enhanced potency.
  • Stereochemical Impact : The (R)-isomer of 2-(pyrrolidin-3-yloxy)pyridine dihydrochloride exhibits 20% higher binding affinity to serotonin receptors than the (S)-isomer.
  • Market Trends : Increased demand for pyrrolidine-pyridine hybrids in kinase inhibitor development ().

Biological Activity

3-(Pyrrolidin-3-yloxy)pyridine dihydrochloride is a pyridine derivative notable for its diverse biological activities. This compound, with the molecular formula C9H14Cl2N2O and a molecular weight of approximately 237.13 g/mol, has been the subject of various studies exploring its pharmacological potential. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound is typically encountered as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for biological studies. The synthesis often involves reactions between pyridine derivatives and pyrrolidine under specific conditions, leading to high-purity products suitable for research applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The compound can bind to specific enzymes, influencing their catalytic activity.
  • Receptor Interaction : It may also interact with receptors involved in critical signaling pathways, affecting cellular responses.

Antimicrobial Activity

Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Antidiabetic Effects

The compound has been investigated for its potential antidiabetic effects. In vitro studies demonstrated that it might enhance glucose uptake in muscle and fat cells without significantly altering insulin levels. This suggests a mechanism that could improve insulin sensitivity .

Anticancer Properties

Preliminary research highlights the cytotoxic effects of this compound against certain cancer cell lines. In vitro tests indicated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells, suggesting a potential therapeutic window for cancer treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaSimilarity Index
2-(Pyrrolidin-3-yloxy)pyridine dihydrochlorideC9H14Cl2N2O1.00
(S)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochlorideC9H14Cl2N2O1.00
5-Methoxy-2-(pyrrolidin-3-yloxy)pyridine hydrochlorideC10H14ClN2O0.93
2-Methoxy-6-(pyrrolidin-3-yloxy)pyridine dihydrochlorideC10H14ClN2O0.98

This table illustrates that while these compounds share structural similarities, variations in substituents can lead to different biological activities.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the activity of various pyridine derivatives against respiratory syncytial virus (RSV). The results indicated that certain derivatives exhibited potent antiviral activity, which could be attributed to their structural characteristics that enhance binding to viral targets .
  • Cytotoxicity Assessment : In vitro assays were conducted on ovarian cancer cell lines where this compound showed promising results, exhibiting selective cytotoxicity while sparing normal cardiac cells .

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